(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

Stereochemistry Oxime ether geometry PRMT5 inhibitor pharmacophore

(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime (CAS 1071727-78-0) is a bicyclic heteroaromatic oxime ether (C9H10N2O, MW 162.19 g/mol) comprising a fused cyclopenta[b]pyridine core bearing an O-methyl oxime at the 7-position in a defined E‑configuration. The compound is catalogued as a Protein Degrader Building Block, reflecting its utility in assembling bifunctional ligands for targeted protein degradation (PROTACs) and molecular glues.

Molecular Formula C9H10N2O
Molecular Weight 162.192
CAS No. 1071727-78-0
Cat. No. B2888153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime
CAS1071727-78-0
Molecular FormulaC9H10N2O
Molecular Weight162.192
Structural Identifiers
SMILESCON=C1CCC2=C1N=CC=C2
InChIInChI=1S/C9H10N2O/c1-12-11-8-5-4-7-3-2-6-10-9(7)8/h2-3,6H,4-5H2,1H3
InChIKeyDLWKWZMJPJWODU-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-Methyl Oxime (CAS 1071727-78-0): A Stereochemically Defined Heterocyclic Oxime Ether for Fragment-Based Discovery and PROTAC Design


(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-methyl oxime (CAS 1071727-78-0) is a bicyclic heteroaromatic oxime ether (C9H10N2O, MW 162.19 g/mol) comprising a fused cyclopenta[b]pyridine core bearing an O-methyl oxime at the 7-position in a defined E‑configuration [1]. The compound is catalogued as a Protein Degrader Building Block, reflecting its utility in assembling bifunctional ligands for targeted protein degradation (PROTACs) and molecular glues [2]. It serves as a synthetic intermediate for PRMT5 inhibitor scaffolds, with documented SAR exploration of oxime-ether derivatives yielding sub‑nanomolar PRMT5·MTA inhibitors such as I‑1 (IC50 = 1.7 nM) [3].

Why Generic (Z)-Oxime or Parent Ketone Substitution Fails for (E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-Methyl Oxime in Synthetic and Pharmacological Workflows


The E‑configuration of the O‑methyl oxime is not a trivial stereochemical detail; the geometry of the C=N bond dictates the spatial orientation of the methoxy group, which directly influences metal‑chelation geometry, hydrogen‑bond‑acceptor topology, and molecular shape complementarity with protein targets [1]. In PRMT5 inhibitor programs, the oxime ether geometry is part of the pharmacophore that engages the PRMT5·MTA complex, and even configurational inversion to the Z‑isomer can abolish or substantially weaken target engagement [2]. Furthermore, the parent ketone 5,6‑dihydro‑7H‑cyclopenta[b]pyridin‑7‑one lacks the oxime‑derived hydrogen‑bond‑acceptor site and the methyl‑group‑dependent lipophilic contact required for fragment linking in PROTAC design; thus, simple substitution with the ketone or with a stereochemically ambiguous oxime mixture introduces a failure risk in convergent synthetic routes [3].

(E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-Methyl Oxime: Comparator-Anchored Quantitative Differentiation Data


Stereochemical Configuration and Enantiomeric Geometry: E- vs Z-Isomer Differentiation Impacting Target Binding Topology

The (E)-configured O-methyl oxime places the methoxy group on the opposite side of the C=N bond relative to the cyclopenta[b]pyridine core, in contrast to the (Z)-isomer where the methoxy group is on the same side. This geometric distinction alters the spatial presentation of the hydrogen-bond-accepting nitrogen and oxygen atoms to protein targets. In the context of PRMT5·MTA inhibition, the oxime ether geometry is a critical pharmacophoric element; the (E)-configuration is embedded in the I-1 lead compound (IC50 = 1.7 nM for PRMT5·MTA, cellular SDMA selectivity index = 126) [1]. Although direct IC50 data for the isolated (E)- and (Z)-oxime fragments are not publicly available in head-to-head assays, the pharmacophore model indicates that inversion to the Z-isomer would reposition the methoxy group, potentially disrupting the key interaction network observed in the I-series [1].

Stereochemistry Oxime ether geometry PRMT5 inhibitor pharmacophore

Application-Specific Categorization as a Protein Degrader Building Block vs. Generic Heterocyclic Ketone Building Blocks

Unlike the parent ketone 5,6-dihydro-7H-cyclopenta[b]pyridin-7-one, which is a simple electrophilic carbonyl building block, the (E)-O-methyl oxime is explicitly categorized by major reagent suppliers as a 'Protein Degrader Building Block' [1]. This classification reflects its specific utility in constructing bifunctional degrader molecules where the oxime ether moiety can serve as a linker attachment point or as part of a CRBN- or VHL-recruiting ligand element. The oxime nitrogen provides a synthetic handle for further derivatization (e.g., reduction to amine, alkylation), while the methyl group offers a defined steric and lipophilic profile absent in the oxime-free ketone or in bulkier O-alkyl oximes such as the O-benzyl analog [2].

PROTAC Molecular glue Protein degrader building block E3 ligase ligand conjugation

Purity Specification and Analytical Traceability: 98% (HPLC) vs. 95% Technical Grade Alternatives

The target compound is commercially available at a minimum purity of 98% (HPLC) from suppliers such as Aladdin Scientific (SKU Z189574) , contrasting with the 95% technical grade offered by alternative vendors such as AKSci . A 3-percentage-point purity difference may be critical in fragment-based screening or PROTAC synthesis where trace impurities can generate false-positive hits or complicate purification of final degrader constructs. The 98% specification includes a documented Certificate of Analysis (CoA) with batch-specific traceability .

Chemical purity HPLC specification Procurement quality control

Physicochemical Property Differentiation from the Parent Ketone and Common Oxime Ether Analogs

The (E)-O-methyl oxime exhibits distinct physicochemical properties compared to the parent ketone and bulkier O-alkyl oxime analogs, as computed by PubChem [1]. The oxime ether introduces an additional hydrogen-bond acceptor (total HBA = 3 vs. ~2 for the ketone) and increases topological polar surface area (TPSA = 34.5 Ų vs. estimated ~29 Ų for the ketone), while maintaining a favorable logP (XLogP3-AA = 1.5) for passive membrane permeability. In contrast, the O-benzyl oxime analog (not commercially standardized) would have a predicted XLogP3 >2.5 and TPSA >40 Ų, which may compromise solubility and permeability profiles in cellular assays [2].

LogP Topological polar surface area Hydrogen bond acceptor count Fragment physicochemical profiling

Optimal Research and Industrial Application Scenarios for (E)-5H-Cyclopenta[b]pyridin-7(6H)-one O-Methyl Oxime


Fragment-Based Lead Discovery for MTAP-Deleted Cancer Targets

Procure the (E)-isomer as a structurally defined fragment for PRMT5·MTA inhibitor screening. The compound's oxime ether geometry and physicochemical profile (XLogP3 = 1.5, TPSA = 34.5 Ų) align with fragment library design principles, and its embedded heterocyclic core is a validated starting point for second-generation PRMT5 inhibitors achieving PRMT5·MTA IC50 values as low as 1.2–4.4 nM in lead-optimized series [1].

PROTAC Linker and Warhead Synthesis

Use the 98% pure (E)-oxime ether as a 'Protein Degrader Building Block' for covalent attachment to E3 ligase ligands (e.g., CRBN, VHL) via the oxime nitrogen or after reduction to the corresponding amine. The defined stereochemistry ensures geometric homogeneity in the final degrader construct, while the methyl group provides a compact, solubility-preserving substituent that avoids the pharmacokinetic liabilities of bulkier O-alkyl analogs [2].

Stereochemical SAR Studies in Oxime Ether Pharmacophore Mapping

Employ the (E)-isomer alongside its (Z)-counterpart in comparative biochemical assays to map the stereochemical determinants of oxime ether binding to PRMT5·MTA or other methyltransferase targets. This application directly leverages the configurational differentiation that is unavailable when purchasing stereochemically ambiguous oxime mixtures or the parent ketone [3].

Medicinal Chemistry Building Block for Cyclopenta[b]pyridine Library Synthesis

Utilize the compound as a key intermediate for generating focused libraries of cyclopenta[b]pyridine derivatives through oxime-directed C–H functionalization, reduction to the amine, or O-alkyl diversification. The 98% purity specification and CoA documentation ensure reproducibility across multi-batch library synthesis campaigns [2].

Quote Request

Request a Quote for (E)-5H-cyclopenta[b]pyridin-7(6H)-one O-methyl oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.